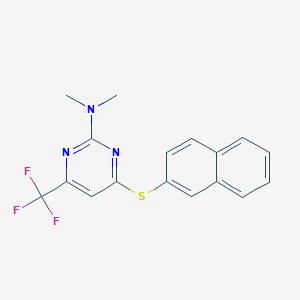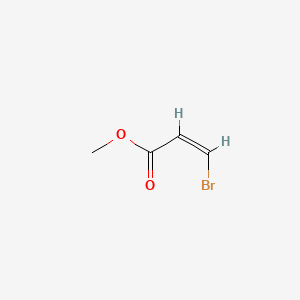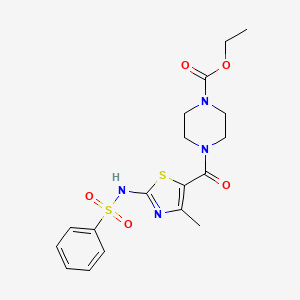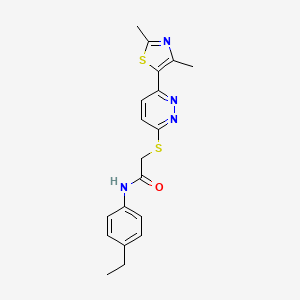
N,N-dimethyl-4-(2-naphthylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(2-naphthylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as DMS-611, is a potent and selective inhibitor of protein kinase D (PKD). PKD is a family of serine/threonine kinases that play important roles in regulating various cellular processes, including cell proliferation, differentiation, and survival. DMS-611 has been shown to have potential therapeutic applications in cancer, cardiovascular, and inflammatory diseases.
Applications De Recherche Scientifique
Fluorinated Polyimides
Novel Organosoluble Fluorinated Polyimides
Research by Chung and Hsiao (2008) on fluorinated polyimides derived from trifluoromethyl-substituted bis(ether amine) monomers, including structures related to the specified compound, demonstrated applications in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are particularly valuable for electronic and aerospace applications due to their insulating properties and resistance to harsh conditions (Chung & Hsiao, 2008).
Pyridine and Pyrimidine Derivatives
Proton Sponges and Luminescent Properties
A study on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines by Pozharskii et al. (2016) explored compounds with structural similarities to the specified chemical, focusing on their high basicity and unique luminescence in the visible region. These characteristics make them interesting for applications in sensing, organic electronics, and as components in light-emitting devices (Pozharskii et al., 2016).
Sulfonated Polyimides
Water Vapor Sorption and Diffusion in Sulfonated Polyimides
Research by Watari et al. (2003) on sulfonated polyimides, which share the theme of incorporating functional groups that impact physical properties, investigated their water vapor sorption, diffusion, and permeation properties. This study highlights the potential of such materials in membrane technologies, especially for gas separation and purification applications (Watari et al., 2003).
Supramolecular Assemblies
Hydrogen Bonding and Weak Interactions
The study of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid and various N-heterocycles by Pang et al. (2015) underscores the significance of hydrogen bonding and π-interactions in constructing complex structures. Although not directly related to the specified compound, this research illustrates the importance of such interactions in designing materials with tailored properties, including those related to luminescence and thermal stability (Pang et al., 2015).
Propriétés
IUPAC Name |
N,N-dimethyl-4-naphthalen-2-ylsulfanyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3S/c1-23(2)16-21-14(17(18,19)20)10-15(22-16)24-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXFUTHCLYHZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)SC2=CC3=CC=CC=C3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)





![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)
![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)


![7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2977604.png)
